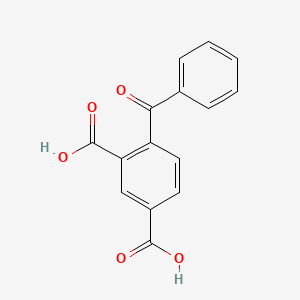

4-Benzoylisophthalic acid

Description

4-Benzoylisophthalic acid (IUPAC name: 4-(Benzoyloxy)isophthalic acid) is a derivative of isophthalic acid, featuring a benzoyl group substituted at the 4-position of the aromatic ring.

Properties

CAS No. |

40786-99-0 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

4-benzoylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

IPRJQOGCIFOIBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylisophthalic acid typically involves the Friedel-Crafts acylation of isophthalic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 4-hydroxyisophthalic acid.

Substitution: Formation of nitro derivatives of this compound.

Scientific Research Applications

4-Benzoylisophthalic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of 4-Benzoylisophthalic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related aromatic carboxylic acids and derivatives, drawing parallels to infer the properties of 4-benzoylisophthalic acid.

Structural and Functional Group Analysis

*Calculated based on molecular formula.

Key Differences and Implications

Acidity and Reactivity :

- The benzoyloxy group in this compound is electron-withdrawing, enhancing the acidity of its carboxylic groups compared to 4-methylbenzoic acid (electron-donating methyl group reduces acidity) . This property makes it a stronger acid and more reactive in esterification or coordination reactions.

- In contrast, 4-formyl benzoic acid’s aldehyde group introduces electrophilic reactivity, enabling condensation reactions, whereas the benzoyloxy group in this compound may stabilize resonance structures .

Solubility and Stability :

- The bulkier benzoyloxy group likely reduces aqueous solubility compared to 4-hydroxybenzoic acid esters, which have polar hydroxybutyl groups . However, the two carboxylic acid groups in this compound may improve solubility in basic media.

Coordination Chemistry: Like 4-(diphenylphosphinoyl)benzoic acid, this compound can act as a polydentate ligand. The carboxylate groups may bind metals (e.g., transition metals), while the benzoyloxy group provides steric bulk, influencing crystal packing in coordination polymers .

Biological Activity

4-Benzoylisophthalic acid (4-BIPA) is a derivative of isophthalic acid, a compound known for its various applications in the synthesis of polymers, resins, and as a building block in organic synthesis. This article explores the biological activity of 4-BIPA, focusing on its potential therapeutic effects, mechanisms of action, and implications for drug development.

This compound is characterized by its benzoyl group attached to the isophthalic acid structure. This modification enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 4-BIPA and its derivatives. For instance, metal-organic frameworks (MOFs) synthesized using isophthalic acid demonstrated significant antibacterial effects against various pathogens. The incorporation of 4-BIPA into these frameworks showed enhanced activity due to its structural properties that facilitate interaction with microbial membranes .

| Compound | Antibacterial Activity | Method of Assessment |

|---|---|---|

| 4-BIPA | Moderate | Zone of inhibition |

| Zn-MOF | High | Genomic DNA degradation |

Antioxidant Activity

The antioxidant properties of 4-BIPA have been evaluated using various assays, including the DPPH assay. The compound exhibited a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The IC50 value for 4-BIPA was determined to be effective in inhibiting radical formation .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of 4-BIPA on different cancer cell lines. The MTT assay results indicated that 4-BIPA has potential antitumor activity, with specific concentrations leading to significant reductions in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activities of 4-BIPA can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the benzoyl group allows for better integration into microbial membranes, leading to disruption and cell death.

- Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation, neutralizing free radicals.

- Interference with Cellular Processes : Studies suggest that 4-BIPA may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

Study on Antimicrobial Efficacy

A study conducted on the efficacy of 4-BIPA against Staphylococcus aureus demonstrated a significant zone of inhibition compared to control samples. The study utilized agar diffusion methods to assess the antibacterial properties, confirming the compound's potential as an antimicrobial agent .

Evaluation of Antioxidant Capacity

In another study, researchers evaluated the antioxidant capacity of 4-BIPA through various assays. The results indicated that at concentrations above 100 µg/mL, 4-BIPA significantly reduced oxidative stress markers in cultured cells, suggesting its utility in preventing oxidative damage associated with various diseases .

Q & A

Q. What experimental design considerations are critical when studying the thermodynamic stability of this compound in varying pH environments?

- Methodological Answer : Utilize a factorial design to systematically evaluate pH (2–12), temperature (25–80°C), and ionic strength. Thermodynamic parameters (ΔH, ΔG) can be derived from calorimetry and solubility studies. For data analysis, hierarchical linear modeling (HLM) or mixed-effects regression accounts for nested measurements (e.g., repeated trials per pH level), as recommended in clustered data methodologies . Reference thermodynamic data from structurally similar compounds, such as 4-hydroxybenzoic acid, can guide hypothesis formulation .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from variations in measurement techniques (e.g., gravimetric vs. spectrophotometric methods). To address this, standardize protocols using the OECD Guidelines for Testing Chemicals. For example, conduct parallel solubility tests in dimethyl sulfoxide (DMSO), ethanol, and water under controlled humidity and temperature. Cross-validate results with computational models like COSMO-RS to predict solvent-solute interactions. Documenting solvent purity and equilibration time is essential for reproducibility .

Q. What advanced techniques are suitable for probing the coordination chemistry of this compound with metal ions?

- Methodological Answer : X-ray crystallography provides atomic-level insights into metal-ligand bonding, while isothermal titration calorimetry (ITC) quantifies binding affinities. For dynamic systems, electron paramagnetic resonance (EPR) spectroscopy can characterize paramagnetic metal complexes. Researchers should compare findings with analogous systems, such as 4-hydroxybenzoic acid-metal complexes, to identify unique coordination behaviors .

Data Analysis and Contradiction Mitigation

Q. How should researchers approach conflicting crystallographic data on this compound polymorphs?

- Methodological Answer : Perform Rietveld refinement on X-ray diffraction (XRD) data to distinguish between polymorphs. Pair this with differential scanning calorimetry (DSC) to correlate structural differences with thermal stability. Cross-reference with computational crystal structure prediction (CSP) tools like Mercury or Materials Studio. Reporting crystallographic parameters (e.g., unit cell dimensions, space group) in alignment with CIF standards ensures comparability across studies .

Safety and Handling in Academic Settings

Q. What are the best practices for safely handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols from safety data sheets (SDS) of structurally similar acids (e.g., 4-hydroxybenzoic acid). Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) — nitrile gloves, lab coats, and safety goggles — is mandatory. For spills, neutralize with sodium bicarbonate and dispose of waste in accordance with EPA guidelines (40 CFR Part 261). Storage in airtight containers under inert gas (e.g., nitrogen) prevents degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.